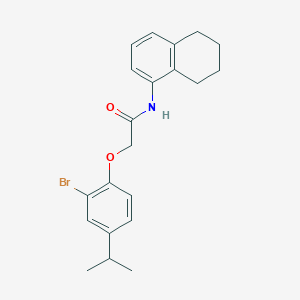![molecular formula C19H21F3N2O3S B296754 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide](/img/structure/B296754.png)
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide, also known as MPPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological tool for studying the function of certain ion channels in the body. In
Mechanism of Action
The mechanism of action of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide involves its binding to the pore region of Kv1.3 and KCa3.1 channels, thereby blocking the flow of ions through these channels. This results in a decrease in the activation and proliferation of immune cells, which is beneficial in the treatment of autoimmune diseases and cancer. 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has also been shown to have anti-inflammatory properties, which further supports its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide inhibits the proliferation of T cells and B cells, which are important components of the immune system. In addition, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to inhibit the production of cytokines, which are signaling molecules that play a key role in the immune response. In vivo studies have shown that 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide can reduce the severity of symptoms in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide in lab experiments is its high potency and selectivity for Kv1.3 and KCa3.1 channels. This allows for precise control over the function of these channels, which is important for studying their role in various physiological processes. However, one limitation of using 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide is its potential toxicity, which must be carefully monitored in lab experiments. In addition, the cost of synthesizing 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide can be prohibitively high, which may limit its availability for certain research projects.
Future Directions
There are a number of future directions for research involving 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide. One area of interest is the potential use of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide as a therapeutic agent for the treatment of autoimmune diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide in these contexts. In addition, there is interest in exploring the potential use of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide as a pharmacological tool for studying other ion channels in the body. Overall, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has shown great promise as a versatile tool for scientific research and potential therapeutic agent.
Synthesis Methods
The synthesis of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 3-(trifluoromethyl)aniline to form the intermediate product, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-hydroxyacetamide. This intermediate product is then reacted with propylamine to form the final product, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide. The synthesis of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to be a potent and selective blocker of certain ion channels in the body, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. These channels play important roles in a variety of physiological processes, including immune cell activation and proliferation. 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been used as a pharmacological tool to study the function of these channels in vitro and in vivo. In addition, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has shown promise as a potential therapeutic agent for the treatment of autoimmune diseases and cancer.
properties
Molecular Formula |
C19H21F3N2O3S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-propylacetamide |
InChI |
InChI=1S/C19H21F3N2O3S/c1-3-11-23-18(25)13-24(16-6-4-5-15(12-16)19(20,21)22)28(26,27)17-9-7-14(2)8-10-17/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
InChI Key |
XTASVAFGBDJZDS-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)




![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)